![molecular formula C12H14N2O3S B2985872 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide CAS No. 1351605-14-5](/img/structure/B2985872.png)
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide, also known as OTS964, is a small molecule inhibitor of TOPK (T-lymphokine-activated killer cell-originated protein kinase). TOPK is a serine/threonine kinase that is overexpressed in various types of cancer, making it a promising target for cancer therapy.
Scientific Research Applications
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide derivatives have demonstrated antimicrobial and antiviral activities. Researchers have explored their potential as novel agents to combat infectious diseases .
- These compounds exhibit anti-inflammatory action, making them interesting candidates for drug development. Their ability to modulate inflammatory pathways could be harnessed for therapeutic purposes .
- Some derivatives of this compound class have shown promise as anticancer agents. Researchers investigate their mechanisms of action and evaluate their efficacy against various cancer cell lines .
- In the context of prostatic hyperplasia treatment, certain derivatives act as adrenergic receptor antagonists. These compounds may help manage benign prostatic hyperplasia (BPH) symptoms .
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide derivatives serve as key functional moieties in various biologically active compounds. For instance, they are present in anti-proliferative agents and antihypertensive agents .
- Researchers have used these compounds as building blocks in the synthesis of pharmaceuticals. Their versatile chemical structure allows for modifications to tailor properties for specific drug targets .
Antimicrobial and Antiviral Agents
Anti-Inflammatory Properties
Anticancer Agents
Adrenergic Receptor Antagonists
Biologically Active Moieties in Medicinal Chemistry
Chemical Building Blocks and Drug Design
These applications highlight the diverse roles of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide derivatives in scientific research. Further studies continue to explore their potential across different domains . If you need more detailed information on any specific application, feel free to ask! 😊
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which this compound is a derivative of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a variety of ways, leading to changes in biological activity .
Biochemical Pathways
Thiq based compounds are known to influence a variety of biological pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It’s known that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability .
Result of Action
Thiq based compounds are known to exert diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-12-11-7-9(2-1-8(11)5-6-13-12)14-18(16,17)10-3-4-10/h1-2,7,10,14H,3-6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKCYXPHADJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.